molecular formula C15H10N2O5 B388065 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B388065
M. Wt: 298.25g/mol
InChI Key: SXSQAPGCGZGBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a nitro group, a hydroxy group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-hydroxy-2-methylphenyl)-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 2-(4-oxo-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.

    Reduction: Formation of 2-(4-hydroxy-2-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: Formation of 2-(4-alkoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione or 2-(4-acetoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-(4-methoxy-2-methylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-(4-hydroxy-2-methylphenyl)-5-amino-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(4-HYDROXY-2-METHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring, which allows for a diverse range of chemical modifications and reactions. This structural feature makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N2O5

Molecular Weight

298.25g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10N2O5/c1-8-6-10(18)3-5-13(8)16-14(19)11-4-2-9(17(21)22)7-12(11)15(16)20/h2-7,18H,1H3

InChI Key

SXSQAPGCGZGBDI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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